molecular formula C20H18ClNO3 B11060156 N-[2-(2-chlorophenoxy)ethyl]-6-methoxynaphthalene-2-carboxamide

N-[2-(2-chlorophenoxy)ethyl]-6-methoxynaphthalene-2-carboxamide

Cat. No.: B11060156
M. Wt: 355.8 g/mol
InChI Key: UFOZJAIZDVPNBV-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenoxy)ethyl]-6-methoxynaphthalene-2-carboxamide is an organic compound with the molecular formula C20H18ClNO3 It is characterized by the presence of a naphthalene ring substituted with a methoxy group and a carboxamide group, along with a chlorophenoxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenoxy)ethyl]-6-methoxynaphthalene-2-carboxamide typically involves the following steps:

    Formation of the Chlorophenoxyethyl Intermediate: The reaction begins with the preparation of 2-(2-chlorophenoxy)ethanol by reacting 2-chlorophenol with ethylene oxide under basic conditions.

    Coupling with Naphthalene Derivative: The intermediate is then coupled with 6-methoxynaphthalene-2-carboxylic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Formation of the Carboxamide: The final step involves the conversion of the carboxylic acid group to a carboxamide group using reagents such as thionyl chloride followed by reaction with ammonia or an amine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenoxy)ethyl]-6-methoxynaphthalene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.

Major Products

    Oxidation: Formation of 6-hydroxy-naphthalene-2-carboxamide.

    Reduction: Formation of N-[2-(2-chlorophenoxy)ethyl]-6-methoxynaphthylamine.

    Substitution: Formation of various substituted phenoxyethyl derivatives.

Scientific Research Applications

N-[2-(2-chlorophenoxy)ethyl]-6-methoxynaphthalene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenoxy)ethyl]-6-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.

    Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, or microbial activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-chlorophenoxy)ethyl]-6-hydroxynaphthalene-2-carboxamide
  • N-[2-(2-chlorophenoxy)ethyl]-6-methoxynaphthylamine
  • N-[2-(2-chlorophenoxy)ethyl]-6-methoxynaphthalene-2-sulfonamide

Uniqueness

N-[2-(2-chlorophenoxy)ethyl]-6-methoxynaphthalene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and carboxamide groups, along with the chlorophenoxyethyl side chain, make it a versatile compound for various applications.

Properties

Molecular Formula

C20H18ClNO3

Molecular Weight

355.8 g/mol

IUPAC Name

N-[2-(2-chlorophenoxy)ethyl]-6-methoxynaphthalene-2-carboxamide

InChI

InChI=1S/C20H18ClNO3/c1-24-17-9-8-14-12-16(7-6-15(14)13-17)20(23)22-10-11-25-19-5-3-2-4-18(19)21/h2-9,12-13H,10-11H2,1H3,(H,22,23)

InChI Key

UFOZJAIZDVPNBV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C(=O)NCCOC3=CC=CC=C3Cl

Origin of Product

United States

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